2-[(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]isoindole-1,3-dione
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Overview
Description
2-[(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]isoindole-1,3-dione is a complex organic compound that features a pyridine ring, an oxadiazole ring, and an isoindole-1,3-dione moiety
Mechanism of Action
Target of Action
Compounds with a 1,2,4-oxadiazole motif, which is present in this compound, have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy . They have also been identified as agents for treatment of age-related diseases , antimicrobials , and Sirtuin 2 inhibitors .
Mode of Action
Compounds with a 1,2,4-oxadiazole motif are known to interact with their targets through various mechanisms, depending on the specific target and the structure of the compound .
Biochemical Pathways
1,2,4-oxadiazole derivatives have been associated with a variety of biochemical pathways, including those involved in cancer therapy, treatment of age-related diseases, antimicrobial activity, and sirtuin 2 inhibition .
Result of Action
1,2,4-oxadiazole derivatives have been found to have various effects, such as inhibitory effects on human carbonic anhydrase isoforms related to cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]isoindole-1,3-dione typically involves multiple steps, starting with the formation of the oxadiazole ring. One common method includes the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature. This method allows for the formation of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, ensuring consistent quality and yield. This might include optimizing reaction conditions, such as temperature, pressure, and reaction time, as well as implementing purification techniques to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]isoindole-1,3-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: : Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, 2-[(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]isoindole-1,3-dione may be studied for its potential biological activity. It could be used in the development of new drugs or as a tool in biochemical assays.
Medicine
The compound has potential medicinal applications, particularly in the development of anticancer drugs. Its ability to interact with biological targets makes it a candidate for further research in drug discovery.
Industry
In the industrial sector, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its chemical properties.
Comparison with Similar Compounds
Similar Compounds
2-: [(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)anilines : These compounds share the oxadiazole motif but differ in their substituents.
1,2,4-Oxadiazole derivatives: : These compounds also contain the oxadiazole ring but may have different functional groups attached.
Uniqueness
2-[(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]isoindole-1,3-dione is unique due to its combination of the pyridine, oxadiazole, and isoindole-1,3-dione moieties. This combination provides it with distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
2-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N4O3/c21-15-11-3-1-2-4-12(11)16(22)20(15)9-13-18-14(19-23-13)10-5-7-17-8-6-10/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTPICENJKCHEPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NC(=NO3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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